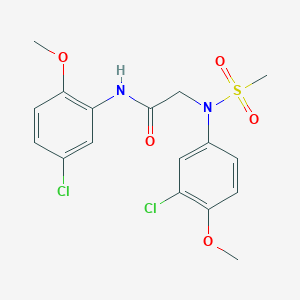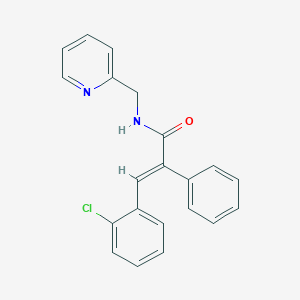
3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile, also known as IW-1973, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of benzonitrile derivatives and has been reported to possess potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile is not fully understood. However, studies suggest that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It also modulates the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile can effectively reduce inflammation and pain in animal models. It has also been reported to possess antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, it has shown promising results in the treatment of cancer, with studies indicating that it can induce apoptosis and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile is its potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders and pain management. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile. One potential direction is to further investigate its mechanism of action and identify potential targets for its therapeutic effects. Additionally, studies can be conducted to determine its safety and potential side effects in humans. Furthermore, research can be conducted to determine its efficacy in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Overall, the potential therapeutic effects of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile is a multistep process that involves the reaction of 4-cyanophenol with 2-bromoethyl phenyl ether in the presence of a base to form 4-(2-phenylethoxy)phenol. The resulting product is then treated with iodine and potassium carbonate to obtain 3-iodo-4-(2-phenylethoxy)phenol, which is further reacted with methyl iodide and potassium carbonate to yield 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile.
Aplicaciones Científicas De Investigación
3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile has been extensively studied in scientific research for its potential therapeutic effects. It has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain management. Additionally, it has shown promising results in the treatment of cancer, with studies indicating that it can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO2/c1-19-15-10-13(11-18)9-14(17)16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZZYTZURFYGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)



acetate](/img/structure/B5112328.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)





